molecular formula C8H7BrClF4N B6312195 4-(2-Bromo-1,1,2,2-tetrafluoroethyl)aniline hydrochloride CAS No. 1357626-12-0

4-(2-Bromo-1,1,2,2-tetrafluoroethyl)aniline hydrochloride

Cat. No. B6312195
CAS RN: 1357626-12-0
M. Wt: 308.50 g/mol
InChI Key: QHLNIWOTNBZWRN-UHFFFAOYSA-N
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Description

4-(2-Bromo-1,1,2,2-tetrafluoroethyl)aniline hydrochloride, also referred to as 4-BTFEA, is an organofluorine compound with a wide range of applications in scientific research. It is synthesized from aniline, bromine, and tetrafluoroethylene, and is a white crystalline solid at room temperature. 4-BTFEA has been used in a variety of scientific research applications, from chemical synthesis to drug development, due to its unique properties.

Scientific Research Applications

4-BTFEA has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of pharmaceuticals and other compounds, and as a building block in the synthesis of polymers. 4-BTFEA has also been used in the synthesis of fluorinated drugs, as well as in the synthesis of fluorinated biomolecules. Additionally, 4-BTFEA has been used in the synthesis of fluorinated polymers, which have a variety of applications, such as in the production of medical devices and in the development of new materials.

Mechanism of Action

4-BTFEA is a fluorinated compound, and as such, it has a number of unique properties. The fluorine atoms in 4-BTFEA form strong hydrogen bonds with other molecules, which makes it an ideal reagent for organic synthesis. Additionally, the fluorine atoms also make 4-BTFEA more resistant to oxidation, which makes it a useful reagent in the synthesis of fluorinated compounds. Furthermore, the fluorine atoms in 4-BTFEA can form strong dipole-dipole interactions with other molecules, allowing it to be used as a catalyst in the synthesis of fluorinated compounds.
Biochemical and Physiological Effects
4-BTFEA has been shown to have a number of biochemical and physiological effects. It has been shown to be an effective inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, 4-BTFEA has been shown to be an effective inhibitor of the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters such as serotonin and dopamine. Furthermore, 4-BTFEA has been shown to be an effective inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-BTFEA in lab experiments is its ability to form strong hydrogen bonds with other molecules. This makes it an ideal reagent for organic synthesis, as it can be used to form a variety of different compounds. Additionally, the fluorine atoms in 4-BTFEA make it more resistant to oxidation, which is useful in the synthesis of fluorinated compounds. However, 4-BTFEA can be difficult to work with due to its toxicity and its tendency to react with other compounds. Additionally, the synthesis of 4-BTFEA can be time-consuming and expensive.

Future Directions

The potential future directions for 4-BTFEA research include further investigation into its biochemical and physiological effects, as well as its potential applications in drug development. Additionally, further research into the synthesis of 4-BTFEA could lead to more efficient and cost-effective methods of synthesis. Additionally, further research into the use of 4-BTFEA in the synthesis of fluorinated polymers could lead to the development of new materials with unique properties. Finally, further research into the use of 4-BTFEA in the synthesis of fluorinated biomolecules could lead to the development of new drugs and other compounds with unique properties.

Synthesis Methods

4-BTFEA is synthesized through a three-step process. First, aniline is reacted with bromine in aqueous sodium hydroxide to form 2-bromo-1,1,2,2-tetrafluoroethyl aniline (BTFEA). Second, BTFEA is reacted with hydrochloric acid to form 4-BTFEA hydrochloride. Finally, the hydrochloride salt is crystallized from aqueous solution. The entire synthesis process takes about four hours.

properties

IUPAC Name

4-(2-bromo-1,1,2,2-tetrafluoroethyl)aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF4N.ClH/c9-8(12,13)7(10,11)5-1-3-6(14)4-2-5;/h1-4H,14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHLNIWOTNBZWRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(F)(F)Br)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClF4N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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